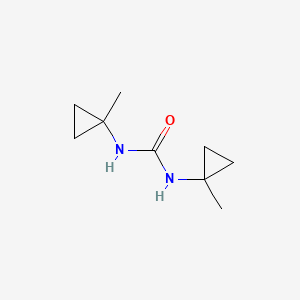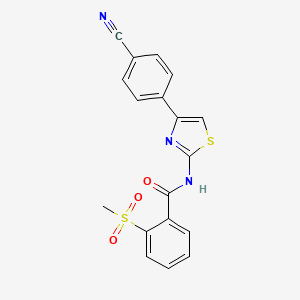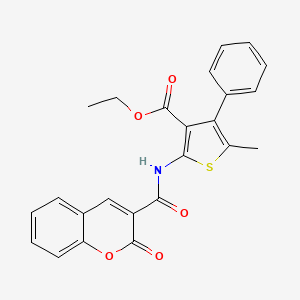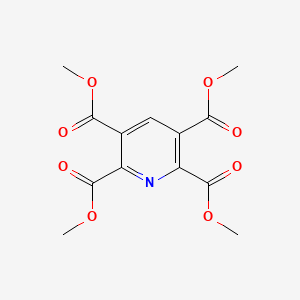
1,3-Bis(1-methylcyclopropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(1-methylcyclopropyl)urea is a research chemical with the CAS Number: 2044706-57-0 . It has a molecular weight of 168.24 and its molecular formula is C9H16N2O . It is a solid substance and is usually stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for 1,3-Bis(1-methylcyclopropyl)urea is 1S/C9H16N2O/c1-8(3-4-8)10-7(12)11-9(2)5-6-9/h3-6H2,1-2H3,(H2,10,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
1,3-Bis(1-methylcyclopropyl)urea is a solid substance . It is usually stored in dry conditions at 2-8°C . Its molecular weight is 168.24 and its molecular formula is C9H16N2O . The predicted boiling point is 315.2±9.0 °C .Applications De Recherche Scientifique
Anticancer Potential
1,3-Bis(1-methylcyclopropyl)urea has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth by interfering with cell division and inducing apoptosis (programmed cell death). Further studies are needed to explore its specific mechanisms and potential clinical applications .
Antimicrobial Activity
This compound exhibits antimicrobial properties, making it valuable in the fight against bacterial and fungal infections. It has been tested against various pathogens, including drug-resistant strains. Its mode of action involves disrupting essential cellular processes, such as protein synthesis or membrane integrity .
Insecticidal Properties
1,3-Bis(1-methylcyclopropyl)urea has attracted attention as a potential insecticide. It affects insect nervous systems, leading to paralysis and death. Researchers explore its use in pest control, particularly against agricultural pests and disease vectors .
Metal Ion Chelation
Chelating agents play a crucial role in metal ion sequestration and removal. 1,3-Bis(1-methylcyclopropyl)urea can form stable complexes with metal ions, aiding in environmental remediation, water purification, and metal toxicity mitigation .
Organocatalysis
In organic synthesis, this compound serves as an organocatalyst. It promotes various reactions, such as Michael additions, aldol condensations, and cyclizations. Its unique cyclopropyl groups enhance its catalytic activity, making it valuable in green chemistry applications .
Supramolecular Chemistry
Researchers explore 1,3-Bis(1-methylcyclopropyl)urea in supramolecular chemistry. Its ability to form hydrogen bonds and self-assemble into intricate structures contributes to the design of functional materials, sensors, and drug delivery systems .
These applications highlight the versatility and potential of 1,3-Bis(1-methylcyclopropyl)urea in scientific research. Keep in mind that ongoing studies may uncover additional uses for this intriguing compound . If you need further information or have any other requests, feel free to ask!
Safety and Hazards
The safety information available indicates that 1,3-Bis(1-methylcyclopropyl)urea is associated with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and handle potential exposure.
Propriétés
IUPAC Name |
1,3-bis(1-methylcyclopropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(3-4-8)10-7(12)11-9(2)5-6-9/h3-6H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAONROYYJWQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)NC2(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2526512.png)
![6,8-difluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2526513.png)
![Tert-butyl 1-(1-prop-2-enoylpiperidine-4-carbonyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2526514.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2526516.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2526518.png)

![2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2526523.png)



![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2526528.png)
![N,N-diethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2526530.png)